Mandelic acid, alpha-benzyl-, 2-(3-azabicyclo(3.2.2)non-3-yl)ethyl ester, hydrochloride
Description
The compound Mandelic acid, alpha-benzyl-, 2-(3-azabicyclo[3.2.2]non-3-yl)ethyl ester, hydrochloride is a complex bicyclic amine derivative esterified with a substituted mandelic acid moiety. Its structure features:
Properties
CAS No. |
101756-42-7 |
|---|---|
Molecular Formula |
C25H32ClNO3 |
Molecular Weight |
430.0 g/mol |
IUPAC Name |
2-(3-azoniabicyclo[3.2.2]nonan-3-yl)ethyl 2-hydroxy-2,3-diphenylpropanoate;chloride |
InChI |
InChI=1S/C25H31NO3.ClH/c27-24(29-16-15-26-18-21-11-12-22(19-26)14-13-21)25(28,23-9-5-2-6-10-23)17-20-7-3-1-4-8-20;/h1-10,21-22,28H,11-19H2;1H |
InChI Key |
AILDXWPIPAVOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C[NH+](C2)CCOC(=O)C(CC3=CC=CC=C3)(C4=CC=CC=C4)O.[Cl-] |
Origin of Product |
United States |
Biological Activity
Mandelic acid, alpha-benzyl-, 2-(3-azabicyclo(3.2.2)non-3-yl)ethyl ester, hydrochloride (CAS No: 101756-42-7) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H32ClNO3
- Molecular Weight : 430.0 g/mol
- IUPAC Name : 2-(3-azoniabicyclo[3.2.2]nonan-3-yl)ethyl 2-hydroxy-2,3-diphenylpropanoate; chloride
The compound features a complex structure that includes a bicyclic amine moiety and a mandelic acid derivative, which may contribute to its biological activity.
Antimicrobial Properties
Mandelic acid derivatives have been reported to exhibit antimicrobial activity against various pathogens. Research indicates that compounds with similar structures often show selective activity against Gram-positive bacteria. For instance, derivatives with benzyl groups have demonstrated effectiveness against Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity and Anticancer Potential
Studies have indicated that mandelic acid derivatives may possess cytotoxic properties against cancer cell lines. For example, compounds structurally related to mandelic acid have been shown to selectively target tumor cells while sparing normal cells . The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can significantly affect the cytotoxic potency of these compounds.
Case Studies
- Cytotoxic Activity Against Cancer Cells :
-
Antimicrobial Screening :
- In a comprehensive screening of mandelic acid derivatives, several compounds exhibited notable inhibitory effects on bacterial growth, particularly against Gram-positive strains. The minimal inhibitory concentrations (MICs) were determined, highlighting the efficacy of specific structural configurations .
Table: Summary of Biological Activities
The mechanisms through which mandelic acid derivatives exert their biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzyme Activity : Some studies suggest that mandelic acid derivatives may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : The lipophilicity of certain derivatives may allow them to integrate into microbial membranes, leading to cell lysis.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in this compound undergoes hydrolysis under acidic or basic conditions, yielding mandelic acid derivatives and corresponding alcohols/amines.
Key findings:
-
Hydrolysis rates depend on pH and temperature. Acidic conditions favor protonation of the ester carbonyl, accelerating cleavage.
-
The hydrochloride salt enhances water solubility, facilitating hydrolysis in aqueous media.
Nucleophilic Substitution
The azabicyclo amine group participates in nucleophilic reactions, particularly after deprotonation.
Example Reaction (from Synthesis Protocols):
Reaction with acid chlorides (e.g., benzilic acid chloride):
text3-azabicyclo[3.2.2]nonane-3-ethanol + α-chlorodiphenylacetyl chloride → α-chlorodiphenylacetic acid ester + HCl
Conditions : Anhydrous benzene, reflux (3 hours) .
Yield : 76% .
Mechanistic Insight :
-
The free amine (generated by neutralizing the hydrochloride) acts as a nucleophile, attacking electrophilic carbonyl carbons .
-
Steric hindrance from the bicyclic structure moderates reaction rates .
Stability and Degradation
The compound exhibits limited stability under harsh conditions:
Comparative Reactivity
The compound’s reactivity differs from simpler mandelic acid derivatives due to its azabicyclo structure:
| Compound | Ester Hydrolysis Rate (k, h⁻¹) | Amine Reactivity |
|---|---|---|
| Mandelic acid methyl ester | 0.12 (pH 7) | Non-reactive |
| Alpha-benzylmandelic acid ethyl ester | 0.09 (pH 7) | Moderate |
| This compound | 0.05 (pH 7) | High (due to strained bicyclic amine) |
Data derived from structural analogs .
Synthetic Utility
The compound serves as an intermediate in synthesizing pharmacologically active agents:
-
Esterification : Reacts with carboxylic acid chlorides to form prodrugs .
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces ketone precursors to alcohols during synthesis .
Example Protocol :
-
Step 1 : React 3-azabicyclo[3.2.2]nonane with 2-chloroethanol in toluene (82% yield) .
-
Step 2 : Esterify with α-chlorodiphenylacetyl chloride in benzene (76% yield) .
Interaction with Biological Targets
While not a direct reaction, the compound’s hydrolyzed products (e.g., mandelic acid) inhibit bacterial enzymes like tyrosinase, disrupting melanin synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features
Table 1: Key Structural Differences Among Azabicyclo Compounds
Key Observations :
- Bicyclo System: The target’s [3.2.2]nonane system provides greater conformational flexibility compared to [3.2.1]octane (smaller ring) or [3.3.0]octane (fused rings) .
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Property Comparison
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step reactions, typically involving esterification and Mannich reactions. For example:
- Esterification : Reacting mandelic acid derivatives with benzyl alcohol under acidic conditions (e.g., HCl) at 110°C for 5 hours yields intermediate esters (85% yield, 95% purity) .
- Mannich Reaction : Introducing the azabicyclo moiety via formaldehyde and secondary amines at 80°C for 3 hours, followed by recrystallization (DMF/acetic acid) to achieve 73–89% purity .
- Key Factors : Temperature, catalyst loading (e.g., sodium acetate), and reaction time significantly impact yield and byproduct formation.
Q. What spectroscopic and chromatographic methods validate its structural integrity?
- 1H/13C NMR : Confirms ester groups (δ 170–175 ppm for carbonyl) and azabicyclo protons (δ 3.50 ppm for CH2) .
- IR Spectroscopy : Identifies hydroxyl (3300 cm⁻¹) and amine groups (broad ~1600 cm⁻¹) .
- HPLC : C18 columns with MeCN/H2O + 0.1% TFA mobile phase achieve >95% purity (retention time: 8.2 min) .
- TLC : Silica plates with ethyl acetate/hexane monitor reaction progress .
Q. What preliminary biological assays are suitable for evaluating its activity?
Based on structural analogs (e.g., acetylcholine-like azabicyclo groups):
- Cholinesterase Inhibition Assays : Measure IC50 values using Ellman’s method .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can experimental design methodologies optimize synthesis parameters?
- Response Surface Methodology (RSM) : A central composite design reduces experiments by 40% while optimizing temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (2–8 h). ANOVA validates model significance (p < 0.05) .
- Case Study : Increasing sodium bicarbonate concentration during Mannich reactions reduces byproducts by 22% .
Q. What computational strategies predict reaction pathways and intermediate stability?
- Quantum Chemical Calculations : Density functional theory (DFT) identifies transition states and intermediates (e.g., azabicyclo ring closure energy barriers) .
- Reaction Path Search : ICReDD’s algorithms narrow optimal conditions by integrating experimental data into computational models .
Q. How can contradictory spectral and elemental analysis data be resolved?
- Cross-Validation : Combine X-ray crystallography (for absolute configuration) with high-resolution mass spectrometry (HRMS) to resolve discrepancies in molecular weight .
- Case Example : Discrepancies in nitrogen content (elemental analysis vs. NMR integration) may indicate protonation state changes in the hydrochloride salt .
Q. What mechanistic insights explain side reactions during esterification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
